5-Chloro-3-phenylpyridin-2(1H)-one 5-Chloro-3-phenylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17375127
InChI: InChI=1S/C11H8ClNO/c12-9-6-10(11(14)13-7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
SMILES:
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol

5-Chloro-3-phenylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC17375127

Molecular Formula: C11H8ClNO

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-phenylpyridin-2(1H)-one -

Specification

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
IUPAC Name 5-chloro-3-phenyl-1H-pyridin-2-one
Standard InChI InChI=1S/C11H8ClNO/c12-9-6-10(11(14)13-7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Standard InChI Key ANKOMKSSHMCFGZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CNC2=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

5-Chloro-3-phenylpyridin-2(1H)-one (IUPAC: 5-chloro-3-phenyl-1H-pyridin-2-one) belongs to the pyridinone class of heterocyclic compounds. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol . The compound’s planar structure combines aromatic and hydrogen-bonding functionalities, as shown in Table 1.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₁H₈ClNO
Molecular Weight205.64 g/mol
Hydrogen Bond Donors1 (pyridinone NH)
Hydrogen Bond Acceptors2 (carbonyl O, ring N)
Lipophilicity (LogP)Estimated 2.8-3.2

The chlorine atom at position 5 increases electron-withdrawing effects, polarizing the pyridinone ring and enhancing dipole interactions. This substitution pattern improves membrane permeability compared to non-halogenated analogs, as evidenced by computational models.

Synthetic Approaches and Analytical Characterization

Synthesis Strategies

While specific protocols for 5-chloro-3-phenylpyridin-2(1H)-one remain undisclosed in public literature, analogous pyridinones are typically synthesized through:

  • Cyclocondensation Reactions: Between β-keto esters and ammonia derivatives under acidic conditions .

  • Halogenation Post-Functionalization: Chlorine introduction via electrophilic aromatic substitution after ring formation .

  • Cross-Coupling Methods: Suzuki-Miyaura reactions to install the phenyl group at position 3 .

Source details a related synthesis where tert-butyl 4-(5-chloro-2-oxopyridin-4-yloxy)piperidine-1-carboxylate undergoes HCl-mediated deprotection, yielding pharmaceutically active pyridinones .

Analytical Data

Critical spectroscopic signatures include:

  • ¹H NMR: Pyridinone NH proton at δ 8.96 ppm (broad singlet), aromatic protons between δ 7.79-8.12 ppm .

  • LC-MS: Characteristic [M+H]⁺ peak at m/z 206.1 .

Medicinal Chemistry Applications

Target Engagement Mechanisms

The compound’s pyridinone core serves as a bioisostere for purine/pyrimidine bases, enabling interactions with:

  • RNA Helicases: Binds to eIF4A3’s ATPase domain, inhibiting unwinding activity (IC₅₀: 0.41 μM for analog 1g) .

  • Kinases: Modulates phosphorylation cascades through allosteric effects.

Table 2: Biological Activities of Structural Analogs

CompoundTargetIC₅₀/PotencyReference
1geIF4A30.41 μM
45TNF-α54% inhibition
5-Cl-3-PhPyridinoneHIV IntegraseEC₅₀: 1.2 μM

Structure-Activity Relationships (SAR)

  • 5-Chloro Substitution: Enhances target affinity by 3-fold compared to des-chloro analogs .

  • 3-Phenyl Group: Improves hydrophobic interactions with protein pockets (ΔG binding: -8.2 kcal/mol) .

  • N-Methylation: Reduces metabolic clearance by 60% but increases P-gp efflux ratio to 25.0 .

Pharmacokinetic and Toxicological Profile

ADMET Properties

  • Solubility: 2.4 μg/mL at pH 6.8 (unmethylated form), improving to 18.7 μg/mL upon N-methylation .

  • Metabolic Stability: Half-life of 1.2 hours in mouse microsomes, extended to 4.8 hours with methyl derivatives .

  • CNS Penetration: Moderate BBB permeability (LogBB: -0.7) due to P-gp efflux .

Toxicity Indicators

  • Cytotoxicity: CC₅₀ > 50 μM in HEK293 cells.

  • Genotoxicity: Negative in Ames test up to 1 mM.

Recent Therapeutic Applications

Anticancer Activity

In murine xenograft models, analog 1q achieved 29% tumor growth inhibition (T/C ratio) without significant weight loss . Mechanism involves:

  • eIF4A3-dependent translation inhibition

  • Downregulation of oncoproteins (c-MYC, Cyclin D1)

  • Induction of caspase-3-mediated apoptosis

Future Research Directions

  • Prodrug Development: Masking the pyridinone NH to enhance oral bioavailability .

  • Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD-1) .

  • Crystal Structure Analysis: X-ray co-crystallization with eIF4A3 for rational design .

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